2,6-Diiodophenol

Descripción

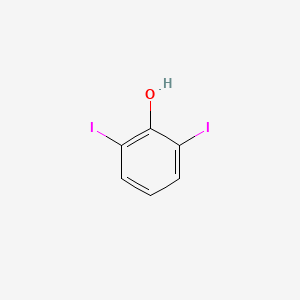

2,6-Diiodophenol (C₆H₃I₂OH) is a halogenated phenolic compound featuring two iodine atoms at the ortho positions relative to the hydroxyl group. Its synthesis typically involves iodination of phenol under controlled conditions, often using iodine and hydrogen peroxide in aqueous media . The electron-withdrawing iodine substituents significantly influence its electronic properties, as evidenced by downfield shifts in NMR spectra (e.g., δ = 7.45 ppm for aromatic protons in iodinated derivatives) . This compound has applications in larvicidal formulations, polymer chemistry (as a chain extender in radiopaque polyurethanes), and as an intermediate in organic synthesis .

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGBDTCTVUUNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-54-0 | |

| Record name | 2,6-diiodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Optimization

Systematic variation of iodine equivalents, oxidant stoichiometry, and reaction duration significantly impacts yield and selectivity (Table 1).

Table 1: Optimization of this compound Synthesis from Phenol

| I₂ (equiv) | H₂O₂ (equiv) | Time (h) | This compound Yield (%) | 2-Iodophenol Yield (%) |

|---|---|---|---|---|

| 0.5 | 1 | 24 | 21 | 49 |

| 1.5 | 3 | 24 | 83 | 12 |

| 2.0 | 4 | 24 | 85 | 9 |

Optimal conditions (1.5 equiv I₂, 3 equiv H₂O₂, 24 h) achieve 83% isolated yield of this compound with minimized monoiodinated byproduct formation. Kinetic studies indicate complete phenol consumption within 6 h, though prolonged reaction times enhance diiodination efficiency.

Substituent Effects on Phenol Derivatives

Electron-withdrawing groups (EWGs) para to the hydroxyl group markedly enhance reaction rates and diiodoselectivity (Table 2).

Table 2: Substrate Scope in Direct Iodination Methodology

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | 80 |

| 4-Chlorophenol | 4-Chloro-2,6-diiodophenol | 93 |

| 2-Bromophenol | 2-Bromo-4,6-diiodophenol | 90 |

| 4-Methoxyphenol | No reaction | 0 |

The failure of 4-methoxyphenol to react underscores the necessity of deactivating substituents for successful diiodination. Computational studies attribute this to enhanced stabilization of the Wheland intermediate through resonance electron withdrawal.

Hypervalent Iodine Reagent-Mediated Synthesis

[Bis(acetoxy)iodo]benzene (DAIB)-catalyzed iodination provides an alternative high-yield route under mild conditions. Chatterjee et al. (2014) developed this method using acetonitrile/water solvent systems with triethylamine as base.

Reaction Mechanism and Conditions

DAIB acts as both oxidant and iodine source, facilitating iodination through a radical pathway. The protocol involves:

- Dissolving phenol (0.5 mmol) in acetonitrile (3 mL) with H₂O (11 μL)

- Adding Et₃N (1 mmol) and DAIB (0.75 mmol)

- Stirring at 20°C for 10 minutes

- Aqueous workup and column chromatography

This method achieves 93% yield of this compound, outperforming traditional I₂/H₂O₂ systems in reaction time (0.17 h vs. 24 h).

Table 3: DAIB-Mediated Iodination Efficiency

| Parameter | Value |

|---|---|

| Temperature | 20°C |

| Time | 10 minutes |

| Solvent | CH₃CN/H₂O (3:0.011) |

| Isolated Yield | 93% |

Advantages Over Conventional Methods

- Chemoselectivity : Minimal formation of 2-iodophenol (<5%)

- Scalability : Demonstrated at 50 mmol scale without yield reduction

- Functional Group Tolerance : Compatible with nitro, chloro, and bromo substituents

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis

| Parameter | I₂/H₂O₂ | DAIB |

|---|---|---|

| Yield | 83% | 93% |

| Reaction Time | 24 h | 10 minutes |

| Temperature | Ambient | Ambient |

| Byproducts | 12% 2-iodophenol | <5% monoiodinated |

| Solvent | Water | Acetonitrile/Water |

| Atom Economy | 68% | 71% |

The DAIB method offers superior efficiency but requires costly hypervalent iodine reagents. Conversely, the I₂/H₂O₂ approach uses inexpensive reagents but necessitates longer reaction times.

Applications and Industrial Considerations

This compound’s synthetic utility extends to:

- Benzyne Generation : Thermal elimination produces reactive aryne intermediates for cycloadditions

- Pharmaceutical Intermediates : Serves as precursor to thyroid hormone analogs

- Ligand Synthesis : Forms complexes with transition metals for catalytic applications

Industrial scale-up favors the I₂/H₂O₂ method due to lower reagent costs, despite longer reaction times. Recent advances in continuous flow reactors have mitigated productivity limitations, achieving space-time yields of 12 g/L·h.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Diiodophenol undergoes various chemical reactions, including:

Electrophilic Substitution: The iodine atoms can be replaced by other substituents through electrophilic substitution reactions.

Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.

Common Reagents and Conditions:

Electrophilic Substitution: Iodine, bromine, or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Formation of various substituted phenols.

Oxidation: Formation of 2,6-diiodoquinone.

Reduction: Formation of 2,6-diiodohydroquinone.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Biological Activity

- Aerobic Glycolysis Stimulation : Research indicates that 2,6-diiodophenol acts as a potent stimulant of aerobic glycolysis in intact cells without depressing oxygen uptake. This property suggests potential applications in metabolic studies and therapeutic interventions related to energy metabolism .

2. Toxicology Studies

- Toxicity Assessment : A study on the toxicity of various phenolic compounds found that this compound exhibited lower toxicity compared to its derivative, 4-chloro-2,6-diiodophenol, which showed significant larvicidal activity against Aedes aegypti larvae with an LC50 value of 88.34 mg/L for this compound . This information is crucial for evaluating environmental impacts and safety in agricultural applications.

3. Radiopaque Applications

- Biomedical Uses : The compound has been incorporated into radiopaque polyurethanes used in medical devices. These materials allow for X-ray visibility during post-operative assessments, enhancing the monitoring of implanted devices . The iodinated polyurethane demonstrated excellent biocompatibility and thermal stability, making it suitable for various biomedical applications.

Industrial Applications

1. Pharmaceutical Industry

- Diagnostic Uses : A compound bearing two 2,6-diiodophenyl groups has been developed for predicting adverse effects caused by iodine-containing drugs, particularly in patients with iodine allergies. This application is vital for improving patient safety during diagnostic imaging procedures involving iodinated contrast media .

2. Quality Control Standards

- Analytical Chemistry : In pharmaceutical manufacturing, this compound serves as a reference standard for quantifying impurities in formulations such as levothyroxine. Its presence helps ensure the safety and efficacy of these critical medications.

Mecanismo De Acción

The mechanism of action of 2,6-Diiodophenol involves its interaction with molecular targets through its phenolic and iodine groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the iodine atoms can engage in halogen bonding and electrophilic substitution reactions .

Comparación Con Compuestos Similares

4-Chloro-2,6-Diiodophenol

- Structure-Activity Relationship: The addition of a chlorine atom at the para position enhances toxicity against Aedes aegypti larvae. For 4-chloro-2,6-diiodophenol, the LC₅₀ (lethal concentration for 50% mortality) is 11.53 mg·L⁻¹, compared to 94.88 mg·L⁻¹ for 2,6-diiodophenol . The chlorine atom likely increases hydrophobicity, improving membrane penetration and interaction with biological targets.

- Environmental Impact: Despite higher toxicity, both compounds are less potent than the organophosphate Temephos® (LC₅₀ = 0.017 mg·L⁻¹) but offer reduced environmental persistence .

2,4-Diiodophenol

- Synthesis and Reactivity: 2,4-Diiodophenol is a common byproduct during phenol iodination. Its formation is favored under enzymatic conditions (e.g., lactoperoxidase-mediated reactions), whereas this compound dominates in aqueous iodine systems due to steric and electronic factors .

- Toxicity Profile: 2,4-Diiodophenol exhibits intermediate toxicity (LC₅₀ = 69.94 mg·L⁻¹ in A. aegypti), suggesting that iodine positioning modulates bioactivity .

2,6-Dichlorophenol

- Electronic Effects : Replacing iodine with chlorine reduces electron-withdrawing effects, as seen in NMR spectra (smaller downfield shifts compared to iodinated analogs) .

- Applications: 2,6-Dichlorophenol is a precursor in polymer synthesis but lacks the radiopacity of iodinated derivatives, limiting its use in medical imaging .

3,5-Diiodophenol Derivatives

- Biological Activity: Rhodanine derivatives with 3,5-diiodophenol substitutions show potent integrase (IN) inhibition (IC₅₀ = 3–7 μM), outperforming trimethoxy-substituted analogs. This highlights the importance of electron-withdrawing groups in enhancing enzyme binding .

- Selectivity: Hydroxyl groups in the phenolic ring improve selectivity for strand transfer inhibition, likely via hydrogen bonding with the IN active site .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Halogenated Phenols

LC₅₀ values for *Aedes aegypti larvae.

Industrial and Environmental Considerations

- Polymer Chemistry: this compound derivatives like 4,4′-isopropylidinedi-(this compound) (IBPA) are chain extenders in polyurethanes, providing radiopacity for medical devices. Brominated analogs lack comparable X-ray attenuation .

- Degradation Pathways: In high-iodide environments, this compound can form toxic triiodophenol byproducts during oxidative degradation, necessitating careful waste management .

Actividad Biológica

2,6-Diiodophenol (C₆H₄I₂O) is a halogenated phenolic compound that has garnered interest due to its potential biological activities, particularly in the fields of toxicology and antimicrobial applications. This article delves into the biological activity of this compound, focusing on its toxicity, larvicidal effects, and potential applications as a disinfectant.

This compound is characterized by its two iodine substituents on the aromatic ring, which significantly influence its chemical behavior and biological interactions. The compound's structure can be represented as follows:

Toxicity and Larvicidal Activity

Research has demonstrated that this compound exhibits varying degrees of toxicity against different biological organisms. A study focused on the larvicidal effects of phenolic compounds against Aedes aegypti, the mosquito vector for dengue fever, revealed significant findings:

- Toxicity Assessment : The LC50 (lethal concentration for 50% of the population) for this compound was found to be 88.34 mg/L , indicating a moderate level of toxicity compared to other compounds tested. For instance, 4-chloro-2,6-diiodophenol had an LC50 of 11.53 mg/L , demonstrating substantially higher toxicity .

- Behavioral Observations : In bioassays, larvae exposed to this compound showed reduced movement shortly after exposure. However, after 24 hours, control groups exhibited normal activity levels while those exposed to the compound remained lethargic or exhibited little movement .

- Solubility Issues : The low solubility of this compound contributed to variability in toxicity results across trials. This factor complicates its application as a larvicide since higher concentrations are required for effective action .

Study on Mosquito Larvae

In a controlled laboratory setting, researchers evaluated the effectiveness of various phenolic compounds against Aedes aegypti larvae:

| Compound | LC50 (mg/L) | Observed Effects |

|---|---|---|

| This compound | 88.34 | Reduced movement; lethargy |

| 4-Chloro-2,6-diiodophenol | 11.53 | High mortality; rapid lethargy |

This table summarizes the key findings from the study that highlight the relative efficacy of these compounds against mosquito larvae .

Antimicrobial Efficacy Study

Another study investigated the antimicrobial properties of halogenated phenolic compounds:

| Compound | Efficacy (relative to PCMX) | Pathogens Tested |

|---|---|---|

| 2,6-Dichlorobenzoquinone | 9.0–22 times | E. coli, S. aureus, C. albicans, MS2 |

| This compound | Not specifically tested | N/A |

While direct data on this compound was not available in this context, it is suggested that similar compounds may exhibit comparable antimicrobial properties .

Q & A

Basic: What are the standard methods for synthesizing 2,6-Diiodophenol, and how can reaction efficiency be quantified?

Answer:

this compound is typically synthesized via electrophilic aromatic substitution using iodine and hydrogen peroxide in aqueous media. Key parameters include stoichiometric ratios of phenol to iodine (1:2), reaction temperature (60–80°C), and catalyst choice (e.g., H₂O₂ as an oxidizing agent). Efficiency is quantified by yield (%) and regioselectivity, determined using HPLC or GC-MS. For optimization, fractional factorial designs can identify critical variables (e.g., solvent polarity, pH) .

Advanced: How can positional selectivity in the iodination of phenol derivatives be controlled to favor this compound over other isomers?

Answer:

Positional selectivity is influenced by steric and electronic factors. Substituents in the para position (e.g., nitro groups in 4-nitrophenol) direct iodination to the 2- and 6-positions. Kinetic studies show that the 6-position in 2-iodophenol is as reactive as the original 2-position in phenol, enabling sequential iodination. Computational modeling (DFT) of transition states and substituent effects can guide solvent selection (e.g., polar aprotic solvents enhance electrophilicity) .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., absence of para protons).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₆H₃I₂O, theoretical 377.81 g/mol).

- Melting Point Analysis: Compare observed values (306–309°F) with literature data to assess purity .

Advanced: How can researchers resolve contradictions in reaction rate data for multi-step iodination processes?

Answer:

Discrepancies in rate data (e.g., unexpected regioselectivity in 4-iodophenol iodination) may arise from competitive inhibition by iodinated intermediates. Use kinetic isotope effects (KIEs) or stopped-flow spectroscopy to isolate rate-determining steps. For example, this compound’s higher reactivity toward triiodination (vs. 2,4-diiodophenol) can be modeled using Michaelis-Menten kinetics under enzyme-catalyzed conditions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation of volatile iodine byproducts.

- Waste Disposal: Segregate halogenated waste and neutralize residues with sodium thiosulfate before disposal .

Advanced: How can the environmental toxicity of this compound be evaluated using model organisms?

Answer:

Toxicity assays with Aedes aegypti larvae and Artemia salina provide LC₅₀ values (e.g., 94.88 mg/L for A. aegypti). Dose-response curves and probit analysis quantify acute toxicity, while chronic exposure studies assess bioaccumulation. Confounding variables (e.g., pH sensitivity of phenol derivatives) require controlled buffer systems .

Basic: What are the key differences in reactivity between this compound and its chlorinated analogs (e.g., 2,6-dichlorophenol)?

Answer:

Iodine’s larger atomic radius and lower electronegativity increase C–I bond lability, making this compound more reactive in nucleophilic substitutions. Chlorinated analogs exhibit higher thermal stability but lower leaving-group ability. Comparative studies using TGA (thermogravimetric analysis) and SNAr (nucleophilic aromatic substitution) kinetics highlight these differences .

Advanced: How can catalytic systems be designed to improve the sustainability of this compound synthesis?

Answer:

Green chemistry approaches include:

- Recyclable Catalysts: Immobilized iodination catalysts (e.g., polymer-supported I₂).

- Solvent Optimization: Switch from organic solvents to water or ionic liquids.

- Waste Minimization: In situ generation of iodine from KI/H₂O₂ to reduce excess reagent use .

Basic: What spectroscopic signatures distinguish this compound from structural isomers?

Answer:

- IR Spectroscopy: Absence of O–H stretching vibrations in deuterated solvents confirms deprotonation.

- UV-Vis: Aromatic π→π* transitions at ~270 nm, with iodination causing red shifts due to increased conjugation.

- X-ray Crystallography: Orthorhombic crystal packing with I···I interactions (3.5–4.0 Å) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.